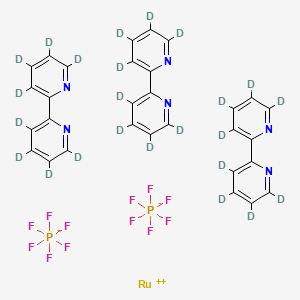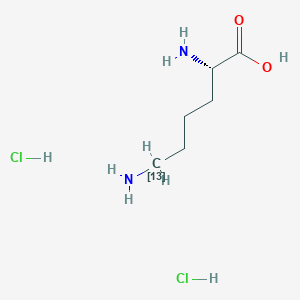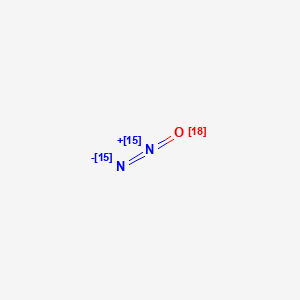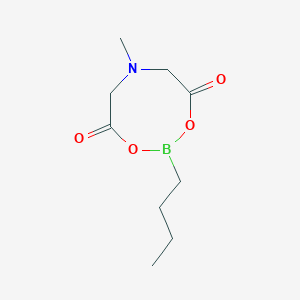
三(2,2'-联吡啶-d8)钌(II)配合物
描述
Tris(2,2-bipyridyl-d8)ruthenium(ii)he is a useful research compound. Its molecular formula is C30H24F12N6P2Ru and its molecular weight is 883.7 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(2,2-bipyridyl-d8)ruthenium(ii)he is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(2,2-bipyridyl-d8)ruthenium(ii)he suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2-bipyridyl-d8)ruthenium(ii)he including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在有机发光二极管 (OLED) 中的应用 三(2,2'-联吡啶-d8)钌(II) 被用作 OLED 研究中的高效三线态发射器。 它可以用作 OLED 中主体材料的掺杂剂,通过提高外部量子效率和亮度来增强其性能 .
在发光电化学电池 (LEC) 中的应用 该化合物还被应用于 LEC 器件的开发。 作为一种共轭聚合物,它有助于创建高效且明亮的发光二极管 .
在传感技术中的应用
含有三(2,2'-联吡啶-d8)钌(II) 的发射层被用于金属有机框架,这些框架被应用于传感技术。 这些框架可以检测各种物质或环境变化 .
在存储解决方案中的应用
除了传感外,这些金属有机框架还可以用于存储应用,这可能是由于它们的孔隙结构和容纳其他分子或离子的能力 .
在催化中的应用
通过三(2,2'-联吡啶-d8)钌(II) 增强后的相同金属有机框架也用于催化。 这可能涉及加快化学反应或提高反应效率 .
作用机制
Target of Action
The primary target of Tris(2,2-bipyridyl-d8)ruthenium(II) is the electrochemical reactions that occur at the electrode-electrolyte interface . This compound, also known as a luminophore, plays a crucial role in the performance of electrochemiluminescence (ECL) based sensors in various analytical applications .
Mode of Action
Tris(2,2-bipyridyl-d8)ruthenium(II) interacts with its targets through a process called electrogenerated chemiluminescence (ECL). During ECL, a high-energy electron transfer reaction occurs between the electrochemically generated reactant species at or near the electrode surface. This reaction produces an excited state of the luminophore species, which results in the emission of light .
Biochemical Pathways
The key biochemical pathway involved in the action of Tris(2,2-bipyridyl-d8)ruthenium(II) is the electron transfer kinetics in the ECL process. The heterogeneous (or solid-state) ECL has enhanced the rate of the electron transfer kinetics and offers rapid response time . This is highly beneficial in point-of-care and clinical applications .
Result of Action
The result of the action of Tris(2,2-bipyridyl-d8)ruthenium(II) is the emission of light from the electrode-electrolyte interface. This light emission is used in various analytical applications such as immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .
Action Environment
The action, efficacy, and stability of Tris(2,2-bipyridyl-d8)ruthenium(II) can be influenced by various environmental factors. These include the properties of the electrode-electrolyte interface, the presence of other reactant species, and the conditions under which the ECL process is carried out .
生化分析
Biochemical Properties
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate plays a significant role in biochemical reactions due to its ability to act as a luminophore in electrochemiluminescence (ECL) systems. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer reactions that result in light emission. For instance, it is commonly used in ECL-based immunoassays where it interacts with antibodies and DNA probes . The nature of these interactions involves the formation of excited-state luminophore species, which emit light upon returning to the ground state .
Cellular Effects
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the quenching of fluorescence in cellular environments, which can impact cell function . Additionally, its interaction with cellular components can lead to changes in metabolic activities and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate involves its ability to undergo electron transfer reactions, leading to the generation of excited-state species. These species can interact with biomolecules, resulting in enzyme inhibition or activation and changes in gene expression . The compound’s high quenching coefficient and its ability to form stable complexes with biomolecules are key factors in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy in biochemical assays . Studies have shown that prolonged exposure to light and heat can lead to the degradation of the compound, impacting its performance in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective in facilitating biochemical reactions. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that careful dosage control is essential for its safe use in animal studies .
Metabolic Pathways
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its electron transfer reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s role in these pathways is crucial for its function as a luminophore in ECL systems .
Transport and Distribution
Within cells and tissues, Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its effectiveness in biochemical assays and its ability to interact with target biomolecules .
Subcellular Localization
Tris(2,2-bipyridyl-d8)ruthenium(ii) hexafluorophosphate exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall efficacy in biochemical reactions . Understanding its subcellular localization is crucial for optimizing its use in various applications .
属性
IUPAC Name |
ruthenium(2+);2,3,4,5-tetradeuterio-6-(3,4,5,6-tetradeuteriopyridin-2-yl)pyridine;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2/i3*1D,2D,3D,4D,5D,6D,7D,8D;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDYQWXVZLHTKT-LUXBKWEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24F12N6P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746463 | |
| Record name | Ruthenium(2+) hexafluorophosphate--(~2~H_8_)-2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67573-02-8 | |
| Record name | Ruthenium(2+) hexafluorophosphate--(~2~H_8_)-2,2'-bipyridine (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,2'-bipyridyl-d8)ruthenium(II) hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)



![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)

![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)






